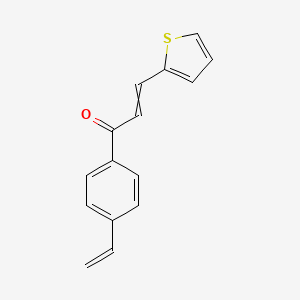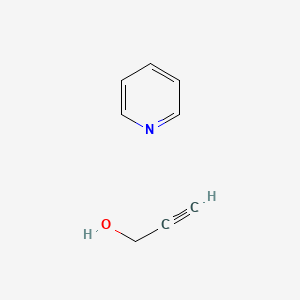![molecular formula C21H20S3 B14598629 Benzene, 1-[1,1-bis(phenylthio)ethyl]-4-(methylthio)- CAS No. 61094-69-7](/img/structure/B14598629.png)
Benzene, 1-[1,1-bis(phenylthio)ethyl]-4-(methylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-[1,1-bis(phenylthio)ethyl]-4-(methylthio)- is an organic compound with the molecular formula C20H18S2 It is a derivative of benzene, characterized by the presence of phenylthio and methylthio groups attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[1,1-bis(phenylthio)ethyl]-4-(methylthio)- typically involves the reaction of benzene derivatives with thiol compounds under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where benzene reacts with 1,1-bis(phenylthio)ethane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1-[1,1-bis(phenylthio)ethyl]-4-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield thiol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenylthio and methylthio groups can be replaced by other substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acetic acid as a solvent.
Reduction: LiAlH4, ether as a solvent.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-[1,1-bis(phenylthio)ethyl]-4-(methylthio)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of Benzene, 1-[1,1-bis(phenylthio)ethyl]-4-(methylthio)- involves its interaction with molecular targets such as enzymes and receptors. The phenylthio and methylthio groups can interact with active sites of enzymes, potentially inhibiting or modifying their activity. The compound may also interact with cellular membranes, affecting their permeability and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis(phenylthio)ethane: Similar structure but lacks the methylthio group.
Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]: Similar benzene derivative with different substituents.
Uniqueness
Benzene, 1-[1,1-bis(phenylthio)ethyl]-4-(methylthio)- is unique due to the presence of both phenylthio and methylthio groups, which confer distinct chemical reactivity and potential biological activity. This combination of substituents is not commonly found in other benzene derivatives, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
61094-69-7 |
|---|---|
Molekularformel |
C21H20S3 |
Molekulargewicht |
368.6 g/mol |
IUPAC-Name |
1-[1,1-bis(phenylsulfanyl)ethyl]-4-methylsulfanylbenzene |
InChI |
InChI=1S/C21H20S3/c1-21(23-19-9-5-3-6-10-19,24-20-11-7-4-8-12-20)17-13-15-18(22-2)16-14-17/h3-16H,1-2H3 |
InChI-Schlüssel |
ZVQUAEJKBRNGCE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)SC)(SC2=CC=CC=C2)SC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Perchloric acid;1-[(4-prop-2-ynoxyphenyl)methyl]imidazole](/img/structure/B14598564.png)
![(3aR,8aR)-Octahydro-1H-cyclohepta[c]furan](/img/structure/B14598569.png)





![1-[(Prop-2-en-1-yl)oxy]-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene](/img/structure/B14598619.png)



![4,4'-[Methyl(phenyl)silanediyl]di(but-3-yn-2-one)](/img/structure/B14598643.png)
